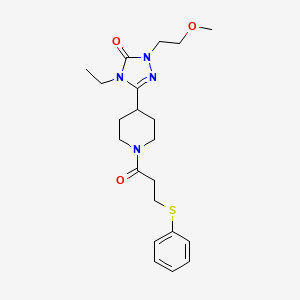![molecular formula C18H15N5 B2469544 3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine CAS No. 2416231-27-9](/img/structure/B2469544.png)
3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to possess a wide range of biological activities, including anticancer , antiviral, antibacterial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds, such as triazolopyrimidine derivatives, often involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can be influenced by factors such as their molecular structure and the presence of different functional groups .科学的研究の応用
Antibacterial Activity
A study on a novel derivative of pyrimidine, containing the 1,2,4-triazolopyrimidine ring, highlighted its synthesis, crystal structure, and antibacterial activity against both Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating potential utility in antimicrobial research (Lahmidi et al., 2019).
Antitumor Activity
Another research area involves the synthesis of triazolopyrimidin-6-sulfonamide derivatives, incorporating a thiazolidinone moiety, which showed inhibitory effects on the growth of various cancer cell lines, indicating their potential in cancer treatment and drug design (Hafez & El-Gazzar, 2009).
Synthesis and Characterization
The synthesis, characterization, and reaction studies of triazolopyrimidines offer valuable knowledge for developing new compounds with potential applications in material science and chemistry. For example, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is an innovative approach for constructing biologically significant skeletons (Zheng et al., 2014).
Cardiovascular Agents
Triazolopyrimidine derivatives have been investigated for their potential as cardiovascular agents, demonstrating activities such as inhibition of cyclic AMP phosphodiesterase, which could lead to applications in cardiovascular disease treatment (Novinson et al., 1982).
作用機序
将来の方向性
特性
IUPAC Name |
3-methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-12-10-14(13-6-4-3-5-7-13)8-9-15(12)16-17-18(20-11-19-16)23(2)22-21-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRXOPFTFVVSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=C4C(=NC=N3)N(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

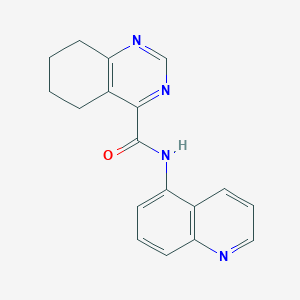

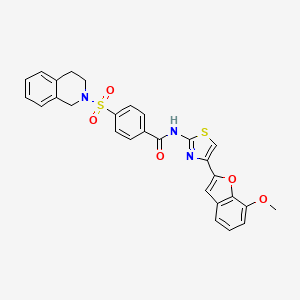
![Methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2469466.png)
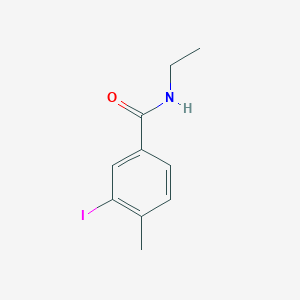
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)

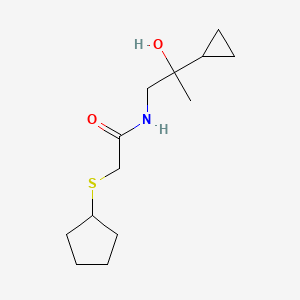
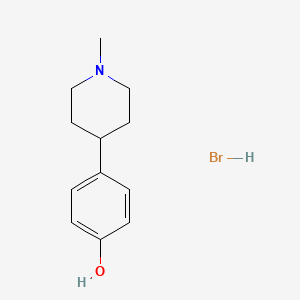
![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)
![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)
